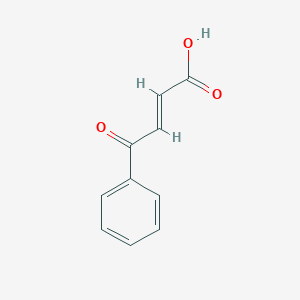

3-Benzoylacrylic acid

Description

Properties

IUPAC Name |

(E)-4-oxo-4-phenylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPDHGOODMBBGN-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060392, DTXSID30901612 | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 3-Benzoylacrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17812-07-6, 583-06-2 | |

| Record name | (2E)-4-Oxo-4-phenyl-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzoylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Benzoylacrylic Acid: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Benzoylacrylic acid, a versatile α,β-unsaturated carboxylic acid. It details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its significance as a scaffold in the development of novel therapeutic agents, particularly in oncology.

Core Chemical Identity and Properties

This compound, systematically named (E)-4-oxo-4-phenylbut-2-enoic acid, is a key chemical intermediate. The predominant form is the trans (E) isomer due to its greater thermodynamic stability.[1] While two CAS numbers, 583-06-2 and 17812-07-6, are associated with this compound, 583-06-2 is more frequently used for the general structure, whereas 17812-07-6 often specifies the trans isomer.[1][2][3][4][5]

The molecule's structure, featuring a conjugated system that includes a phenyl ketone and a carboxylic acid moiety, imparts unique reactivity, making it a valuable precursor for synthesizing a wide array of derivatives, including various heterocyclic compounds.[1][6]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 583-06-2 (general); 17812-07-6 (trans) | [2][3][4][7] |

| Molecular Formula | C₁₀H₈O₃ | [1][2][3] |

| Molecular Weight | 176.17 g/mol | [1][2][3] |

| Appearance | White to yellow crystalline solid/powder | [1][4] |

| Melting Point | 94-97 °C | [2][6][7] |

| Boiling Point | ~333.9 °C (760 mmHg, estimated); Decomposes | [1][2] |

| Density | ~1.238 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents. | [1][3][6] |

Safety and Handling

This compound is classified as an irritant to the eyes, skin, and respiratory system and is toxic if swallowed.[2][5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. It should be stored in a tightly closed container away from oxidizing agents.[3]

Synthesis and Reactivity

This compound's reactivity is dominated by its α,β-unsaturated ketone and carboxylic acid functionalities, making it a versatile substrate for various organic transformations.

Synthesis via Friedel-Crafts Acylation

A common and well-documented method for synthesizing this compound is the Friedel-Crafts acylation of benzene with maleic anhydride, catalyzed by aluminum chloride (AlCl₃).

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzoylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylacrylic acid, with the systematic IUPAC name (2E)-4-oxo-4-phenylbut-2-enoic acid, is a versatile organic compound characterized by a benzoyl group attached to an acrylic acid moiety.[1] This α,β-unsaturated keto acid serves as a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a precursor for potential pharmaceutical agents.[2][3] Its unique chemical structure, featuring a conjugated system, imparts specific reactivity and physicochemical properties that are of significant interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and spectral data analysis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₃ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | White to light yellow or yellow-brown crystalline powder/needles. | [4][5] |

| Melting Point | 93-97 °C | [5][6] |

| Boiling Point | Decomposes before boiling. A rough estimate is 267.77°C. | [4][7] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and ether, and also in hot water. | [4][6][7] |

| pKa (Predicted) | 3.43 ± 0.10 | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-3-Benzoylacrylic acid in CDCl₃ (400 MHz) shows distinct signals corresponding to the protons in the molecule. The olefinic protons of the acrylic acid moiety appear as doublets due to cis-coupling. The aromatic protons of the benzoyl group typically appear as multiplets in the downfield region.

Key Chemical Shifts (δ) in ppm: [7]

-

8.4 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

8.01-8.03 ppm (m, 2H): Aromatic protons ortho to the carbonyl group.

-

7.64 ppm (m, 1H): Aromatic proton para to the carbonyl group.

-

7.53 ppm (m, 2H): Aromatic protons meta to the carbonyl group.

-

6.90 ppm (d, J=15.6 Hz, 1H): Olefinic proton alpha to the carbonyl group.

-

Assignment of the olefinic proton beta to the carbonyl group is also expected within the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Key Chemical Shifts (δ) in ppm: [8][9]

-

~172 ppm: Carboxylic acid carbonyl carbon (-C OOH).

-

~160-165 ppm: Ketone carbonyl carbon (-C =O).

-

~115-140 ppm: Aromatic and olefinic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands for its functional groups. The spectrum of the closely related 2-phenylacrylic acid shows a strong carbonyl stretch at 1706 cm⁻¹.[8] For this compound, the following characteristic peaks are expected:

-

~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1700-1680 cm⁻¹: C=O stretching of the α,β-unsaturated ketone.

-

~1680-1660 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1640-1600 cm⁻¹: C=C stretching of the alkene and aromatic ring.

-

~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 176.[10] Key fragmentation patterns include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).

-

m/z 176: Molecular ion [C₁₀H₈O₃]⁺.

-

m/z 105: [C₆H₅CO]⁺, often the base peak, resulting from the cleavage of the bond between the benzoyl group and the acrylic acid moiety.

-

m/z 77: [C₆H₅]⁺, corresponding to the phenyl group.

-

m/z 51: [C₄H₃]⁺, a common fragment from the benzene ring.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of β-benzoylacrylic acid involves the Friedel-Crafts acylation of benzene with maleic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Procedure:

-

Dissolve maleic anhydride in dry, thiophene-free benzene in a three-necked round-bottomed flask equipped with a stirrer and a reflux condenser.

-

Gradually add anhydrous aluminum chloride powder to the stirred solution. The addition should be controlled to maintain a moderate reflux of benzene.

-

After the addition is complete, heat the mixture under reflux with stirring for approximately one hour.

-

Cool the reaction mixture in an ice bath and hydrolyze it by the slow addition of water, followed by concentrated hydrochloric acid, while maintaining cooling and stirring.

-

Transfer the hydrolyzed mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure.

-

Transfer the molten residue to a beaker and allow it to solidify by cooling.

-

Collect the solid by suction filtration and wash it with a solution of hydrochloric acid in water, followed by a final wash with water.

-

The crude product can be further purified by recrystallization from benzene to yield light-yellow anhydrous β-benzoylacrylic acid.

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus: Capillary melting point apparatus. Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, and then slow down to 1-2 °C/min as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting point range.

Solubility Determination (Qualitative)

Procedure:

-

Add approximately 10-20 mg of this compound to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethanol).

-

Vigorously shake the test tube for 1-2 minutes.

-

Observe if the solid dissolves completely. If it dissolves, the compound is soluble. If some solid remains, it is sparingly soluble or insoluble.

-

For temperature-dependent solubility, the mixture can be gently heated to observe any changes in solubility.

pKa Determination (Potentiometric Titration)

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent mixture (e.g., water-ethanol).

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the this compound solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

Record the pH of the solution after each addition of the titrant.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the physicochemical characterization of an organic acid like this compound.

This comprehensive guide provides essential physicochemical data and standardized experimental protocols for this compound, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. scispace.com [scispace.com]

- 2. Buy this compound (EVT-317031) | 17812-07-6 [evitachem.com]

- 3. Benzoylacrylic acid | C10H8O3 | CID 676116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 583-06-2 [chemicalbook.com]

- 5. This compound | CAS 583-06-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound, predominantly trans, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. trans-3-Benzoylacrylic acid(17812-07-6) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. This compound(583-06-2) 13C NMR [m.chemicalbook.com]

- 10. Benzoylacrylic acid [webbook.nist.gov]

3-Benzoylacrylic acid molecular structure and formula

An In-depth Technical Guide to 3-Benzoylacrylic Acid

Introduction

This compound, systematically known as (E)-4-oxo-4-phenylbut-2-enoic acid, is an organic compound with significant applications in research and development.[1] Its unique molecular architecture, featuring a phenyl ketone, a carboxylic acid, and an unsaturated carbon chain, renders it a versatile intermediate in the synthesis of a wide array of chemical entities.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Formula

This compound is an α,β-unsaturated carboxylic acid.[2] The presence of a conjugated system, which includes a benzene ring, a ketone carbonyl group, and an acrylic acid moiety, is a key determinant of its chemical reactivity.[2] The trans (E) isomer is the most common and thermodynamically stable form.

The fundamental details of its chemical identity are as follows:

-

Synonyms: β-Benzoylacrylic acid, 4-oxo-4-phenyl-2-butenoic acid, trans-3-Benzoylacrylic acid[3][5][7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically appears as a white to light yellow crystalline solid.[1][3]

| Property | Value | Reference(s) |

| Appearance | Yellow to yellow-brown crystalline needles or powder | [3] |

| Melting Point | 94-97 °C | [3][4][8] |

| Boiling Point | 333.9 °C at 760 mmHg | [3][4] |

| Density | 1.238 g/cm³ | [3] |

| Flash Point | 170 °C | [3][8] |

| Water Solubility | Insoluble | [1][8][9] |

| Solubility in Organics | Soluble in ethanol | [2] |

| pKa | 3.43 ± 0.10 (Predicted) | [8][9] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with maleic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[10][11]

The general workflow for this synthesis is depicted below:

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

The following protocol is a detailed method for the synthesis of this compound, adapted from established procedures.[11]

Materials:

-

Maleic anhydride (34 g, 0.347 mol)

-

Dry, thiophene-free benzene (175 g, 200 ml, 2.24 mol)

-

Anhydrous aluminum chloride (100 g, 0.75 mol)

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a stirrer and a reflux condenser, dissolve maleic anhydride in benzene with stirring.[11]

-

Catalyst Addition: Once the maleic anhydride has dissolved, add anhydrous aluminum chloride in 6-8 portions. The rate of addition should be controlled to maintain a moderate reflux of benzene. This step typically takes about 20 minutes.[11]

-

Reflux: After the addition of the catalyst is complete, heat the mixture under reflux on a steam bath with continuous stirring for 1 hour.[11]

-

Hydrolysis: Cool the reaction flask in an ice bath. Hydrolyze the reaction mixture by the slow addition of 200 ml of water, followed by 50 ml of concentrated hydrochloric acid, while maintaining cooling and stirring.[11]

-

Isolation: Transfer the hydrolyzed mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure (20-30 mm) at 50-60 °C.[11]

-

Precipitation and Filtration: Transfer the molten residue to a beaker and allow it to stand at 0-5 °C for 1 hour to induce crystallization. Collect the resulting yellow solid by suction filtration.[11]

-

Washing and Drying: Wash the solid with a cold solution of 25 ml of concentrated hydrochloric acid in 100 ml of water, followed by a wash with 100 ml of cold water. Dry the product at 50 °C to yield light-yellow anhydrous β-benzoylacrylic acid.[11]

Reactivity and Applications in Drug Development

The chemical structure of this compound makes it a valuable precursor for synthesizing a variety of derivatives.[1] Its functional groups are amenable to reactions such as Michael additions and esterifications.[1]

In the field of drug development, this compound and its derivatives have been investigated for their potential as therapeutic agents. For instance, they have been used as scaffolds for the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a protein implicated in cancer progression.[2] The interaction of such inhibitors with signaling pathways is a key area of research.

Below is a conceptual diagram illustrating the role of an inhibitor derived from this compound in a simplified signaling pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound (EVT-317031) | 17812-07-6 [evitachem.com]

- 3. This compound | CAS 583-06-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | 583-06-2 [sigmaaldrich.com]

- 5. This compound, predominantly trans, 97% | Fisher Scientific [fishersci.ca]

- 6. Benzoylacrylic acid | C10H8O3 | CID 676116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzoylacrylic acid [webbook.nist.gov]

- 8. chembk.com [chembk.com]

- 9. This compound | 583-06-2 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Synthesis of Substituted 3-Benzoylacrylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted 3-benzoylacrylic acids and their derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their versatile chemical structure, featuring a benzoyl group attached to an acrylic acid backbone, allows for a wide range of substitutions, leading to a diverse library of molecules with varied biological activities. This technical guide provides a comprehensive overview of the synthesis of these valuable compounds, including detailed experimental protocols, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Synthesis Methodology: Friedel-Crafts Acylation

The primary and most established method for the synthesis of 3-benzoylacrylic acid and its substituted derivatives is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound (such as benzene or a substituted benzene) with maleic anhydride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][2] The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring to form the desired β-aroylacrylic acid.

The general reaction scheme is as follows:

References

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of 3-Benzoylacrylic Acid in Heterocyclic Compound Synthesis

Introduction

This compound, a versatile chemical intermediate, serves as a pivotal building block in the synthesis of a wide array of heterocyclic compounds.[1] Its unique structure, featuring a phenyl ketone, a carboxylic acid moiety, and an unsaturated carbon chain, provides multiple reactive sites for cyclization and functionalization reactions.[1] This guide explores the core utility of this compound as a precursor for synthesizing key heterocyclic scaffolds, such as pyridazinones and pyrazoles, which are prominent in medicinal chemistry due to their diverse pharmacological activities.[2][3][4][5] We will delve into detailed reaction pathways, experimental protocols, and the biological significance of the resulting compounds.

Core Reactivity and Synthetic Pathways

The reactivity of this compound is dominated by its electrophilic α,β-unsaturated carbonyl system and the carboxylic acid group. This allows for reactions with a variety of binucleophilic reagents, leading to the formation of diverse heterocyclic rings. The primary reaction pathways involve condensation and cyclization, particularly with hydrazine derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. ijrpc.com [ijrpc.com]

- 3. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]

3-Benzoylacrylic Acid Derivatives: A Technical Guide for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylacrylic acid and its derivatives represent a versatile class of compounds with significant potential in pharmaceutical research and development. Characterized by a core structure featuring a phenyl ketone and a carboxylic acid moiety linked by an unsaturated carbon chain, these molecules serve as valuable precursors for the synthesis of a diverse array of bioactive agents.[1] Their inherent reactivity allows for various chemical modifications, including Michael additions and esterifications, making them attractive scaffolds for drug design.[1] This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and experimental evaluation of this compound derivatives, with a focus on their applications as anticancer and enzyme-inhibiting agents.

Synthesis of this compound and its Derivatives

The foundational compound, this compound, can be synthesized through several established methods. A common and effective approach is the Friedel-Crafts acylation of benzene with maleic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.[2]

General Synthetic Procedure for this compound Shikonin Ester Derivatives

A notable class of pharmaceutically active derivatives is the shikonin esters of this compound. Shikonin, a natural naphthoquinone, exhibits potent anticancer properties, and its combination with the this compound moiety has yielded dual inhibitors of tubulin and Epidermal Growth Factor Receptor (EGFR).[3]

A general synthetic approach involves the Steglich esterification of shikonin with the corresponding this compound derivative using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in a suitable solvent like dichloromethane.[4]

Pharmaceutical Applications and Mechanisms of Action

This compound derivatives have demonstrated efficacy in several therapeutic areas, most notably in oncology. Their mechanisms of action are often multifaceted, targeting key proteins and signaling pathways involved in cancer progression.

Anticancer Activity

The anticancer effects of these derivatives are primarily attributed to their ability to inhibit crucial cellular targets such as tubulin and receptor tyrosine kinases, particularly EGFR.

Certain shikonin ester derivatives of this compound have been identified as potent dual inhibitors of tubulin polymerization and EGFR phosphorylation.[3]

-

Tubulin Inhibition: By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[3]

-

EGFR Inhibition: These derivatives also inhibit the kinase activity of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. By blocking EGFR signaling, they can impede downstream pathways responsible for cell proliferation, survival, and migration, such as the MAPK and PI3K/Akt pathways.[3]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers. This compound derivatives can indirectly inhibit this pathway through their action on upstream activators like EGFR. By blocking EGFR, they prevent the activation of PI3K and the subsequent phosphorylation cascade involving Akt and mTOR, ultimately leading to decreased cancer cell proliferation and survival.[3][6]

Quantitative Data on Biological Activity

The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines and specific enzymes.

| Derivative | Target Cell Line / Enzyme | IC50 | Reference |

| PMMB-317 (Shikonin ester) | A549 (Non-small cell lung cancer) | 4.37 µM | [3] |

| PMMB-317 (Shikonin ester) | EGFR | 22.7 nM | [3] |

| Acrylic acid compound 4b | MDA-MB-231 (Breast cancer) | 3.24 µM | [7] |

| Chalcone derivative (B-4) | MCF-7 (Breast cancer) | 6.70 µM | [1] |

| Chalcone derivative (B-4) | A549 (Non-small cell lung cancer) | 20.49 µM | [1] |

Experimental Protocols

The evaluation of this compound derivatives involves a series of in vitro assays to determine their biological activity and mechanism of action.

Synthesis of this compound

-

Materials: Maleic anhydride, dry thiophene-free benzene, anhydrous aluminum chloride, concentrated hydrochloric acid, water, sodium carbonate, Celite or other filter aid, Norit (activated carbon).

-

Procedure:

-

Dissolve maleic anhydride in dry benzene in a three-necked round-bottomed flask equipped with a stirrer and reflux condenser.

-

Gradually add anhydrous aluminum chloride while stirring, allowing the mixture to reflux moderately.

-

Heat the mixture under reflux for 1 hour.

-

Cool the reaction flask in an ice bath and hydrolyze the mixture by the slow addition of water, followed by concentrated hydrochloric acid.

-

Stir the mixture to break up the aluminum chloride addition compound.

-

Transfer the mixture to a Claisen flask and distill off the benzene and some water under reduced pressure.

-

Transfer the molten residue to a beaker and allow it to solidify by cooling.

-

Collect the crude product by suction filtration and wash with a solution of hydrochloric acid and then with water.

-

Dissolve the crude product in a warm sodium carbonate solution, treat with a filter aid, and filter.

-

Add activated carbon to the filtrate, heat, stir, and filter again.

-

Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the purified product by suction filtration, wash with cold water, and dry.[2]

-

Cell Viability (MTT) Assay

-

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

In Vitro Tubulin Polymerization Assay

-

Principle: This assay monitors the assembly of purified tubulin into microtubules in the presence or absence of a test compound. Polymerization can be measured by the increase in light scattering (turbidity) at 340 nm.

-

Procedure:

-

Prepare a reaction mixture containing purified tubulin, a polymerization buffer (containing GTP), and the this compound derivative at various concentrations.

-

Initiate polymerization by incubating the mixture at 37°C in a temperature-controlled spectrophotometer.

-

Monitor the increase in absorbance at 340 nm over time.

-

Compare the polymerization curves of the treated samples to a control (vehicle-treated) to determine the inhibitory effect of the compound on tubulin assembly.

-

EGFR Kinase Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. This can be done using various formats, including fluorescence-based or luminescence-based assays.

-

Procedure (General):

-

In a microplate well, combine the recombinant EGFR kinase enzyme, a specific peptide or protein substrate, and ATP.

-

Add the this compound derivative at various concentrations.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody or a detection reagent that generates a fluorescent or luminescent signal.

-

Quantify the signal to determine the extent of kinase inhibition by the compound.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Procedure:

-

Treat cancer cells with the this compound derivative for a specific time.

-

Harvest the cells and fix them in cold ethanol to permeabilize the cell membranes.

-

Treat the cells with RNase to remove RNA, which can also bind the fluorescent dye.

-

Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle and identify any cell cycle arrest caused by the compound.

-

Conclusion

This compound derivatives have emerged as a promising class of compounds for the development of new pharmaceutical agents, particularly in the field of oncology. Their straightforward synthesis and the potential for diverse structural modifications provide a rich scaffold for medicinal chemistry exploration. The ability of certain derivatives to dually target fundamental cancer-related proteins like tubulin and EGFR highlights their potential for developing effective and multi-targeted anticancer therapies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this versatile class of molecules. Further investigation into the structure-activity relationships and pharmacokinetic profiles of these derivatives will be crucial in optimizing their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design, synthesis and biological evaluation of benzoylacrylic acid shikonin ester derivatives as irreversible dual inhibitors of tubulin and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling the Antimicrobial Potential of 3-Benzoylacrylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents. Among the myriad of organic compounds, 3-benzoylacrylic acid and its derivatives, belonging to the broader class of β-aroylacrylic acids, have emerged as a subject of interest due to their potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the antibacterial and antifungal properties of these compounds. While detailed contemporary research on a wide array of this compound derivatives is limited, this document synthesizes the available data on the broader class of β-aroylacrylic acids and outlines the established methodologies for their antimicrobial evaluation.

Antimicrobial Activity: Quantitative Data

A seminal study by Kirchner et al. explored the antibacterial properties of a series of ring-substituted β-aroylacrylic acids, esters, and amides. Their findings suggest that the antimicrobial activity is influenced by the nature and position of substituents on the benzoyl ring. Notably, compounds with alkyl groups in the ortho position relative to the unsaturated side chain were found to be the most effective.[1]

For illustrative purposes, the following table provides a template for how quantitative data on the antimicrobial activity of novel this compound derivatives should be presented. Researchers are encouraged to populate a similar table with their experimental findings.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data of this compound Derivatives

| Compound ID | R1 | R2 | R3 | R4 | R5 | Test Organism | MIC (µg/mL) |

| BzA-01 | H | H | H | H | H | Staphylococcus aureus | Data |

| BzA-01 | H | H | H | H | H | Escherichia coli | Data |

| BzA-01 | H | H | H | H | H | Candida albicans | Data |

| BzA-02 | 2-CH₃ | H | H | H | H | Staphylococcus aureus | Data |

| BzA-02 | 2-CH₃ | H | H | H | H | Escherichia coli | Data |

| BzA-02 | 2-CH₃ | H | H | H | H | Candida albicans | Data |

| BzA-03 | 4-Cl | H | H | H | H | Staphylococcus aureus | Data |

| BzA-03 | 4-Cl | H | H | H | H | Escherichia coli | Data |

| BzA-03 | 4-Cl | H | H | H | H | Candida albicans | Data |

| Control | - | - | - | - | - | Staphylococcus aureus | Data |

| Control | - | - | - | - | - | Escherichia coli | Data |

| Control | - | - | - | - | - | Candida albicans | Data |

Note: This table is a template. "Data" should be replaced with experimentally determined MIC values.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of novel compounds such as this compound derivatives relies on standardized and reproducible experimental protocols. The most common methods employed are the broth microdilution and agar diffusion assays.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

- Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

- Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

- 96-well microtiter plates.

- Standardized microbial inoculum (0.5 McFarland standard).

- Positive control (a known antibiotic/antifungal).

- Negative control (broth with inoculum and solvent, without the test compound).

2. Procedure:

- Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in the microtiter plate using the appropriate broth.

- Inoculation: Add a standardized inoculum of the test microorganism to each well. The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL.

- Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.

- Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

1. Preparation of Materials:

- Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.

- Standardized microbial inoculum (0.5 McFarland standard).

- Sterile cork borer or pipette tip to create wells in the agar.

- Test compounds at known concentrations.

- Positive and negative controls.

2. Procedure:

- Inoculation: A microbial lawn is prepared by evenly spreading the standardized inoculum over the entire surface of the agar plate.

- Well Creation: Wells of a fixed diameter are punched into the agar.

- Application of Compounds: A specific volume of each test compound solution is added to the respective wells.

- Incubation: The plates are incubated under appropriate conditions.

- Reading Results: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the synthesis and antimicrobial evaluation of this compound derivatives.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug discovery. For β-aroylacrylic acids, the antimicrobial activity is expected to be influenced by several structural features:

-

Substituents on the Benzoyl Ring: The nature (electron-donating or electron-withdrawing), size (steric hindrance), and position (ortho, meta, para) of substituents on the aromatic ring can significantly impact the electronic properties and overall conformation of the molecule, thereby affecting its interaction with microbial targets. As mentioned, early studies indicated that ortho-alkyl groups enhance antibacterial activity.[1]

-

The α,β-Unsaturated Carbonyl System: This Michael acceptor system is a key feature of 3-benzoylacrylic acids. It is a reactive electrophilic moiety that can potentially interact with nucleophilic residues (such as cysteine or lysine) in microbial enzymes or proteins, leading to their inactivation.

-

Carboxylic Acid Moiety: The acidic nature of the carboxylic group can influence the compound's solubility, cell permeability, and potential to interact with targets through hydrogen bonding or ionic interactions. Esterification or amidation of this group would alter these properties and, consequently, the antimicrobial activity.

A logical relationship for a preliminary SAR study is depicted below.

References

An In-Depth Technical Guide on the Tautomerism of Substituted cis-3-Benzoylacrylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the tautomerism of substituted cis-3-benzoylacrylic acids. These compounds exhibit a fascinating ring-chain tautomerism, existing in equilibrium between an open-chain keto-acid form and a cyclic lactone form. Understanding this equilibrium is crucial for researchers in medicinal chemistry and drug development, as the predominant tautomeric form can significantly influence a molecule's biological activity, physicochemical properties, and stability. This guide summarizes key quantitative data, details experimental protocols for synthesis and analysis, and provides visualizations of the underlying chemical principles.

Introduction to the Tautomerism of cis-3-Benzoylacrylic Acids

Substituted cis-3-benzoylacrylic acids (also known as β-aroylacrylic acids) are α,β-unsaturated carboxylic acids that possess a ketone functional group. A key characteristic of the cis-isomer is its ability to undergo a reversible intramolecular nucleophilic addition, leading to the formation of a cyclic hemiacetal, which is a five-membered lactone ring. This phenomenon is a classic example of ring-chain tautomerism, where the open-chain form (keto-acid) and the cyclic form (lactone) coexist in equilibrium.

The position of this equilibrium is sensitive to a variety of factors, including the nature and position of substituents on the benzoyl ring, the solvent, and the pH of the medium. Electron-withdrawing groups on the aromatic ring tend to favor the cyclic lactone form, while electron-donating groups generally favor the open-chain keto-acid form.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium between the open-chain and cyclic forms can be quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the cyclic tautomer to that of the open-chain tautomer.

KT = [Cyclic Tautomer] / [Open-Chain Tautomer]

A study by Bowden and Henry systematically investigated the ring-chain tautomerism of a series of cis-3-acylacrylic acids. The equilibrium constants were determined by utilizing the observed pKa and the true pKa (pKaT) values in an 80% (w/w) 2-methoxyethanol–water solution.[1]

The following table summarizes the quantitative data for the tautomeric equilibrium of various substituted cis-3-benzoylacrylic acids.

Table 1: Tautomeric Equilibrium Data for Substituted cis-3-Benzoylacrylic Acids

| Substituent (X) in X-C₆H₄CO-CH=CH-COOH | pKa (obs) | pKaT (calc) | KT | % Cyclic Tautomer |

| p-Methoxy | 4.85 | 4.80 | 0.12 | 10.7 |

| p-Methyl | 4.78 | 4.72 | 0.14 | 12.3 |

| Hydrogen | 4.69 | 4.62 | 0.17 | 14.5 |

| p-Chloro | 4.58 | 4.50 | 0.20 | 16.7 |

| p-Bromo | 4.57 | 4.48 | 0.22 | 18.0 |

| m-Nitro | 4.35 | 4.22 | 0.35 | 25.9 |

| p-Nitro | 4.28 | 4.14 | 0.38 | 27.5 |

Data sourced from Bowden and Henry, J. Chem. Soc., Perkin Trans. 2, 1972, 206-209.[1]

Experimental Protocols

Synthesis of Substituted cis-3-Benzoylacrylic Acids

The synthesis of substituted cis-3-benzoylacrylic acids is typically achieved through the Friedel-Crafts acylation of a substituted benzene with maleic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The initial product is the cis-isomer.

General Protocol for the Synthesis of a p-Substituted cis-3-Benzoylacrylic Acid:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve maleic anhydride (1.0 eq.) in the substituted benzene (e.g., toluene, anisole, chlorobenzene), which also serves as the solvent.

-

Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride (2.0-2.5 eq.) portion-wise with vigorous stirring. The addition is exothermic and should be controlled to maintain a low temperature.

-

Reaction: After the addition of the catalyst, warm the reaction mixture to room temperature and then heat under reflux for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: If a solid product precipitates, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether).

Determination of Tautomeric Equilibrium using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The ratio of the two tautomers can be determined by integrating the signals corresponding to specific protons in the open-chain and cyclic forms.

Protocol for NMR Analysis:

-

Sample Preparation: Prepare a solution of the substituted cis-3-benzoylacrylic acid of a known concentration in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration. A delay of 5 times the longest T₁ is recommended.

-

Signal Identification: Identify the characteristic signals for both the open-chain and cyclic tautomers.

-

Open-chain (keto-acid): Look for the two vinylic protons of the α,β-unsaturated system, typically appearing as doublets.

-

Cyclic (lactone): Look for the protons of the furanone ring. The proton at C5, adjacent to the hydroxyl group and the phenyl ring, will have a characteristic chemical shift.

-

-

Integration and Calculation: Integrate the well-resolved signals corresponding to a specific number of protons in each tautomer. The mole fraction (and thus the percentage) of each tautomer can be calculated from the ratio of the integrals. For example, if a signal for the open form corresponds to one proton and a signal for the cyclic form also corresponds to one proton, the ratio of their integrals directly reflects the molar ratio of the two tautomers.

Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, particularly the kinetics of the interconversion. The open-chain keto-acid form, with its extended conjugation, will have a different absorption maximum (λmax) compared to the less conjugated cyclic lactone form.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of the substituted cis-3-benzoylacrylic acid in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Spectral Acquisition: Record the UV-Vis spectrum of the solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The presence of two distinct absorption bands or a shoulder on a main band can indicate the presence of both tautomers. By applying Beer-Lambert's law and potentially using deconvolution techniques, the relative concentrations of the two species can be estimated if the molar absorptivities of the individual tautomers are known or can be approximated.

Structural Elucidation by X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, confirming the existence of a specific tautomer in the solid state. For cis-3-benzoylacrylic acids, it is often the cyclic lactone form that crystallizes.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

-

Structural Analysis: The refined structure will provide precise bond lengths, bond angles, and the overall conformation of the molecule, unequivocally identifying the tautomeric form present in the crystal lattice.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

References

3-Benzoylacrylic Acid: A Versatile Building Block for Novel Compound Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Benzoylacrylic acid (CAS No. 583-06-2), systematically known as (E)-4-oxo-4-phenylbut-2-enoic acid, is a highly versatile organic compound that serves as a pivotal starting material in the synthesis of a wide array of novel molecules.[1] Its unique chemical architecture, featuring an α,β-unsaturated carboxylic acid, a phenyl ketone, and a conjugated double bond, provides multiple reactive sites for synthetic transformations.[2] This trifunctional nature makes it an exceptionally valuable building block for constructing complex molecular frameworks, particularly in the fields of medicinal chemistry, materials science, and agrochemicals.[1]

The presence of both electrophilic and nucleophilic centers allows this compound to participate in a variety of chemical reactions, including Michael additions, cyclocondensations, and esterifications.[2][3] These reactions open pathways to diverse heterocyclic systems, such as pyridazinones, pyrazoles, and oxazines, many of which form the core scaffolds of biologically active compounds.[3][4] Notably, derivatives of this compound have shown significant potential as therapeutic agents, including potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3] This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, complete with detailed experimental protocols and data to facilitate its application in modern research and development.

Physicochemical Properties and Safety Data

This compound is typically a yellow to yellow-brown crystalline solid.[5] Its key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound | Property | Value | Reference(s) | | :--- | :--- | :--- | | CAS Number | 583-06-2 |[5] | | Molecular Formula | C₁₀H₈O₃ |[5] | | Molecular Weight | 176.17 g/mol |[5] | | Melting Point | 94-97 °C |[5] | | Boiling Point | 333.9 °C at 760 mmHg |[5] | | Density | 1.238 g/cm³ |[5] | | Appearance | Yellow to yellow-brown crystalline powder |[5] | | Solubility | Insoluble in water; Soluble in organic solvents like ethanol and benzene.[2][6] | | Flash Point | 170 °C |[5] |

2.1 Safety and Handling

This compound is classified as an irritant and is toxic if swallowed.[5][6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[5] Work should be conducted in a well-ventilated fume hood.[6]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P316 (IF SWALLOWED: get immediate medical advice/attention).[7]

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three main functional components: the carboxylic acid group, the α,β-unsaturated carbonyl system (an enone), and the phenyl ketone.

-

Carboxylic Acid Group: Allows for standard reactions such as esterification, amidation, and conversion to acyl chlorides.[2]

-

α,β-Unsaturated System: The conjugated double bond makes the β-carbon electrophilic and susceptible to nucleophilic attack via Michael (1,4-conjugate) addition.[2][3] This is a key reaction for introducing new functionalities.

-

Ketone Carbonyl Group: Can react with nucleophiles, such as hydrazines, to initiate cyclocondensation reactions, leading to the formation of various heterocyclic rings.[3]

This combination of reactive sites allows for the straightforward synthesis of complex molecules in a controlled manner.

Experimental Protocols

4.1 Protocol 1: Synthesis of β-Benzoylacrylic Acid

This protocol is adapted from the robust Friedel-Crafts acylation procedure detailed in Organic Syntheses.[7] It involves the reaction of maleic anhydride with benzene in the presence of anhydrous aluminum chloride.

Table 2: Reagents and Yield for Synthesis of β-Benzoylacrylic Acid

| Reagent | Moles | Amount |

|---|---|---|

| Maleic Anhydride | 0.347 mol | 34 g |

| Benzene (dry, thiophene-free) | 2.24 mol | 200 mL |

| Anhydrous Aluminum Chloride | 0.75 mol | 100 g |

| Product |

| β-Benzoylacrylic Acid | | 49-52 g (80-85% yield) |

Procedure:

-

In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve maleic anhydride (34 g) in dry benzene (200 mL).

-

Once dissolved, begin adding anhydrous aluminum chloride (100 g) in 6-8 portions. The addition should be exothermic, causing the benzene to reflux moderately. This step should take approximately 20 minutes.

-

After the addition is complete, heat the mixture to reflux on a steam bath with stirring for 1 hour.

-

Cool the reaction flask thoroughly in an ice bath. Hydrolyze the reaction mixture by cautiously adding 200 mL of water with continuous stirring and cooling, followed by 50 mL of concentrated hydrochloric acid. Caution: The initial hydrolysis is highly exothermic.[7]

-

Transfer the hydrolyzed mixture to a 1-L Claisen flask. Heat the flask in a water bath at 50–60°C and remove the benzene and some water under reduced pressure (20–30 mm).

-

While the residue is still molten, pour it into a 1-L beaker. Rinse the flask with 50 mL of warm water and add it to the beaker.

-

Allow the crude product to crystallize by standing at 0–5°C for 1 hour.

-

Collect the yellow solid by suction filtration. Wash the solid first with a cold solution of 25 mL of concentrated HCl in 100 mL of water, and then with 100 mL of cold water.

-

To purify, dissolve the crude solid in a solution of 30 g of anhydrous sodium carbonate in 500 mL of water at 40–50°C. Filter the solution to remove any insoluble impurities.

-

Cool the clear yellow filtrate to 5–10°C and acidify by adding 70 mL of concentrated hydrochloric acid dropwise with efficient stirring to precipitate the product.

-

Collect the solid by suction filtration, wash with two 50-mL portions of cold water, and dry at 50°C to a constant weight. The final product is light-yellow anhydrous β-benzoylacrylic acid with a melting point of 90–93°C.[7]

4.2 Protocol 2: General Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a general procedure for the cyclocondensation of this compound with hydrazine hydrate to form a pyridazinone derivative, a common heterocyclic core.[8][9]

Procedure:

-

In a round-bottomed flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Cool the solution in an ice bath.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

-

A solid precipitate will form. Collect the solid by suction filtration.

-

Wash the crude product with cold water and dry it.

-

Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Applications in Drug Discovery: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[10][11] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of many cancers.[10] This makes EGFR a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR's intracellular kinase domain are a major class of anti-cancer drugs.[12][13]

Derivatives synthesized from this compound have been identified as potent EGFR inhibitors.[2][3] These compounds act by blocking the autophosphorylation of EGFR, thereby preventing the activation of downstream pro-survival signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[5]

Table 3: Biological Activity of Selected Heterocyclic Derivatives

| Compound Class | Target | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| Benzofuran-pyrazole derivative (5f) | HIV-1 Protease | IC₅₀ | 31.59 µM | [6] |

| Benzofuran-pyrazole derivative (5f) | HIV (Q23 pseudovirus) | IC₅₀ | 0.39 µM | [6] |

| Furo[2,3-d]pyrimidine derivative (3f) | EGFR | IC₅₀ | 0.121 µM | [14] |

| Nitrile-benzofuran derivative (11) | EGFR Tyrosine Kinase | IC₅₀ | 0.81 µM | [15] |

| PMMB-317 (from benzoylacrylic acid) | Cancer Cells | Effect | G2/M Phase Arrest |[3] |

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its readily available nature and multiple reactive sites provide chemists with a strategic tool for the efficient construction of complex and biologically relevant molecules. The ability to easily generate diverse heterocyclic scaffolds, particularly those with applications in medicinal chemistry such as EGFR inhibitors, underscores its importance. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in the development of novel compounds for pharmaceutical and material science applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-317031) | 17812-07-6 [evitachem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ijrpc.com [ijrpc.com]

- 9. iglobaljournal.com [iglobaljournal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Benzoylacrylic Acid via Friedel-Crafts Acylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-Benzoylacrylic acid through the Friedel-Crafts acylation of benzene with maleic anhydride. The protocols and data presented are intended for use by qualified researchers and professionals in the fields of chemistry and drug development. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.[1][2]

Reaction Overview

The synthesis of this compound is achieved via the Friedel-Crafts acylation of benzene with maleic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3] This electrophilic aromatic substitution reaction involves the formation of an acylium ion intermediate, which then attacks the benzene ring.[4][5] Subsequent hydrolysis of the resulting complex yields the desired product.[3][6]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the typical quantities of reagents and the expected yield for the synthesis of this compound based on a literature procedure.[3]

| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Amount |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 0.347 | 34 g |

| Benzene | C₆H₆ | 78.11 | 2.24 | 175 g (200 ml) |

| Aluminum Chloride | AlCl₃ | 133.34 | 0.75 | 100 g |

| This compound | C₁₀H₈O₃ | 176.17 | ~0.278 - 0.295 | 49-52 g (80-85% yield) |

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of this compound.[3]

Materials and Equipment:

-

1-L three-necked round-bottomed flask

-

Mercury-sealed stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Steam bath

-

Claisen flask for distillation

-

Suction filter apparatus

-

Beakers

-

Spatula

-

Maleic anhydride

-

Dry, thiophene-free benzene

-

Anhydrous reagent grade aluminum chloride powder

-

Concentrated hydrochloric acid

-

Water

-

Anhydrous sodium carbonate

-

Filter aid (e.g., Celite)

Procedure:

1. Reaction Setup:

- In a 1-L three-necked round-bottomed flask equipped with a stirrer and reflux condenser, combine 34 g (0.347 mole) of maleic anhydride and 175 g (200 ml, 2.24 moles) of dry, thiophene-free benzene.

- Stir the mixture until the maleic anhydride has completely dissolved.

2. Addition of Aluminum Chloride:

- Through the third neck of the flask, add 100 g (0.75 mole) of anhydrous aluminum chloride powder in 6-8 portions.

- Control the rate of addition to maintain a moderate reflux of the benzene. This addition should take approximately 20 minutes.

3. Reaction:

- After the addition is complete, heat the mixture under reflux on a steam bath with continuous stirring for 1 hour.

4. Hydrolysis and Workup:

- Cool the reaction flask thoroughly in an ice bath.

- Attach a 250-ml dropping funnel to the third neck and hydrolyze the mixture by slowly adding 200 ml of water with stirring and cooling. The first 50 ml should be added over 15-20 minutes.

- Following the water, add 50 ml of concentrated hydrochloric acid.

- Continue stirring for an additional 40 minutes. It may be necessary to use a spatula to scrape the red-brown aluminum chloride addition compound from the flask walls.

5. Isolation of Crude Product:

- Transfer the hydrolyzed mixture to a 1-L Claisen flask.

- Rinse the reaction flask with about 50 ml of warm water and add it to the Claisen flask.

- Distill off the benzene and some water under reduced pressure (20-30 mm) using a water bath at 50-60°C.

- While the residue is still molten, transfer it to a 1-L beaker. Rinse the Claisen flask with 50 ml of warm water and add it to the beaker.

- Cool the beaker in an ice bath (0-5°C) for 1 hour to allow the yellow solid to precipitate.

- Collect the solid by suction filtration.

6. Washing the Crude Product:

- Wash the crude product with a solution of 25 ml of concentrated hydrochloric acid in 100 ml of water.

- Then, wash with 100 ml of water. For efficient washing, suspend the solid in the wash liquid, cool to 0-5°C with stirring, and then filter.

7. Purification:

- Dissolve the crude product in a solution of 40 g of anhydrous sodium carbonate in 250 ml of water by warming to 40-50°C.

- Add 2 g of a filter aid (e.g., Celite) and filter the warm solution by suction.

- Wash the filter cake with two 30-ml portions of warm water.

- Transfer the clear, yellow filtrate to a 1-L beaker and cool to 5-10°C.

- Add 70 ml of concentrated hydrochloric acid dropwise with efficient stirring and cooling to precipitate the purified acid.

- Cool the mixture to 0-5°C and collect the solid by suction filtration.

- Wash the purified product with two 50-ml portions of cold water.

- Dry the this compound at 50°C for 12-36 hours. The expected yield is 49-52 g (80-85%) with a melting point of 94-96°C.[3]

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram:

Caption: Mechanism of Friedel-Crafts acylation.

Safety and Handling

-

Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

-

Aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and HCl gas. It should be handled with care in a dry environment.

-

Maleic anhydride is corrosive and can cause severe skin burns and eye damage.

-

Concentrated hydrochloric acid is highly corrosive and toxic.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Spectroscopy:

This detailed protocol and the accompanying data provide a solid foundation for the successful synthesis and purification of this compound for research and development purposes. Adherence to the safety precautions is crucial for a safe and effective experimental outcome.

References

- 1. Buy this compound (EVT-317031) | 17812-07-6 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. byjus.com [byjus.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. This compound | CAS 583-06-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. Benzoylacrylic acid [webbook.nist.gov]

- 9. Benzoylacrylic acid | C10H8O3 | CID 676116 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Michael Addition Reactions with 3-Benzoylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Michael addition reaction of various nucleophiles, specifically amines and thiols, to 3-benzoylacrylic acid. This reaction is a valuable tool in organic synthesis for the formation of carbon-heteroatom bonds, leading to the creation of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Introduction

The Michael addition, a conjugate addition reaction, involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). This compound is an effective Michael acceptor due to the electron-withdrawing nature of both the carboxylic acid and the benzoyl group, which activates the β-carbon for nucleophilic attack. This reaction allows for the straightforward synthesis of β-substituted propanoic acid derivatives, which are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Reaction Mechanism

The Michael addition to this compound can be catalyzed by either a base or a nucleophile.

-

Base-Catalyzed Mechanism (for Thiols): A base abstracts a proton from the thiol, generating a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of this compound. Subsequent protonation of the resulting enolate yields the final product.[1]

-

Nucleophile-Initiated Mechanism (for Amines): An amine directly attacks the β-carbon of the Michael acceptor, forming a zwitterionic intermediate. A proton transfer then leads to the final adduct. This process can often proceed without a catalyst, although a base can be used to deprotonate the amine, increasing its nucleophilicity.

Experimental Protocols

Protocol 1: Michael Addition of Thiols to this compound (General Procedure)

This protocol describes a general method for the base-catalyzed Michael addition of a thiol to this compound.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, cysteine, alkyl thiol)

-

Base (e.g., triethylamine (Et3N), sodium hydroxide (NaOH), potassium carbonate (K2CO3))

-

Solvent (e.g., ethanol, methanol, tetrahydrofuran (THF), acetonitrile (ACN))

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., ethanol).

-

Addition of Reactants: Add the thiol (1.1 eq.) to the solution.

-

Catalyst Addition: Add the base (0.1-1.0 eq., depending on the base strength and thiol acidity) to the reaction mixture. For example, use a catalytic amount of a strong base like NaOH or a stoichiometric amount of a weaker base like Et3N.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove the base.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-(thio)-3-benzoylpropanoic acid derivative.

-